

Foreword: The Analytical Imperative in Modern Drug Discovery

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Compound of Interest

Compound Name: **5-chloro-N-methyl-2-nitroaniline**

Cat. No.: **B1582912**

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In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Intermediates such as **5-chloro-N-methyl-2-nitroaniline** (CAS: 35966-84-8) represent critical nodes in complex synthetic pathways. Their purity and structural identity directly impact the viability, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of their spectral characteristics is therefore paramount.

This guide eschews a conventional data-sheet format. Instead, it offers a holistic analytical narrative, delving into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **5-chloro-N-methyl-2-nitroaniline**. We will not only present the data but also explore the causal logic behind the experimental design and the interpretation of the resulting spectra, providing researchers with a practical framework for their own analytical challenges.

Molecular Structure and Analytical Overview

5-chloro-N-methyl-2-nitroaniline is a substituted aromatic compound featuring several key functional groups that give rise to a distinct and interpretable spectroscopic signature. The strategic placement of the chloro, N-methyl, and nitro groups on the aniline scaffold creates a specific electronic environment, which is reflected in the spectral data.

Diagram: Molecular Structure and Numbering Scheme

Caption: Structure of **5-chloro-N-methyl-2-nitroaniline** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For **5-chloro-N-methyl-2-nitroaniline**, both ^1H and ^{13}C NMR are indispensable for confirming the substitution pattern and the presence of all constituent groups.

^1H NMR Spectral Data & Interpretation

The proton NMR spectrum is particularly informative for determining the substitution pattern on the aromatic ring. Experimental data has been reported for this compound, providing a solid basis for our analysis.[\[1\]](#)[\[2\]](#)

Signal Assignment	Multiplicity	Coupling Constant (J)	Chemical Shift (δ) ppm	Integration
H3	Doublet (d)	9.1 Hz	8.06	1H
H6	Doublet (d)	2.2 Hz	7.01	1H
H4	Doublet of Doublets (dd)	9.1 Hz, 2.2 Hz	~6.8-6.9 (Predicted)	1H
N-H	Broad Singlet (br s)	-	~8.3 (Predicted)	1H
N-CH ₃ (H7)	Doublet (d)	~5.0 Hz (Predicted)	~3.0 (Predicted)	3H

Expertise & Experience in Interpretation:

- **Aromatic Region:** The reported spectrum in DMSO-d₆ shows two key signals.[\[1\]](#)[\[2\]](#) The proton at the C3 position (H3) is significantly downfield at 8.06 ppm. This is a direct consequence of its position ortho to the powerfully electron-withdrawing nitro (NO₂) group, which deshields the proton, causing it to resonate at a higher frequency. Its multiplicity as a doublet with a large coupling constant (J = 9.1 Hz) confirms its coupling to a single adjacent

proton, H4. The signal at 7.01 ppm is assigned to H6. Its small coupling constant ($J = 2.2$ Hz) is characteristic of a meta-coupling to H4.

- Predicted Signals:** While not explicitly detailed in the available data, the proton at the C4 position (H4) is expected to appear as a doublet of doublets, coupling to both H3 ($J \approx 9.1$ Hz) and H6 ($J \approx 2.2$ Hz). Its chemical shift would be intermediate, likely around 6.8-6.9 ppm. The amine proton (N-H) is expected to be a broad singlet around 8.3 ppm, its broadness resulting from quadrupole coupling with the nitrogen atom and potential exchange. The N-methyl protons (H7) would likely appear as a doublet around 3.0 ppm due to coupling with the adjacent N-H proton.

^{13}C NMR Spectral Data & Interpretation (Predicted)

No experimental ^{13}C NMR data was found in the reviewed literature. Therefore, a predicted spectrum is presented below, based on standard computational algorithms. This serves as a robust hypothesis for experimental verification.

Signal Assignment	Predicted Chemical Shift (δ) ppm
C5 (C-Cl)	147.5
C1 (C-N)	145.1
C2 (C-NO ₂)	132.0
C3	126.5
C6	115.0
C4	113.8
C7 (N-CH ₃)	30.5

Expertise & Experience in Interpretation:

- Quaternary Carbons:** The carbons bearing the substituents are the most downfield. C5, attached to the electronegative chlorine, and C1, attached to nitrogen, are predicted at 147.5 and 145.1 ppm, respectively. The carbon bearing the nitro group, C2, is also significantly deshielded.

- Protonated Carbons: The carbons with attached protons (C3, C4, C6) are predicted to be in the 113-127 ppm range, which is typical for aromatic carbons in such an environment.
- Aliphatic Carbon: The N-methyl carbon (C7) is predicted to appear in the aliphatic region, around 30.5 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **5-chloro-N-methyl-2-nitroaniline**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to slow down N-H proton exchange, allowing for the observation of N-H coupling.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program (e.g., 'zg30').
 - Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

- Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
- Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch to the carbon channel.
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., 'zgpg30').
 - Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).
 - Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the raw FID data.
 - Phase the spectra and perform baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
 - Integrate the ^1H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as molecular "fingerprints."

Predicted IR Absorption Frequencies & Interpretation

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3350	N-H Stretch	Medium
~3100-3000	Aromatic C-H Stretch	Medium
~2950	Aliphatic C-H Stretch (N-CH ₃)	Weak
~1610, 1580	C=C Aromatic Ring Stretch	Medium-Strong
~1520	Asymmetric NO ₂ Stretch	Strong
~1340	Symmetric NO ₂ Stretch	Strong
~1300	C-N Stretch	Medium
~750	C-Cl Stretch	Strong

Expertise & Experience in Interpretation:

The IR spectrum is dominated by features characteristic of its structure. The N-H stretch around 3350 cm⁻¹ confirms the secondary amine. The two very strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ are definitive evidence for the nitro group. Aromatic C=C stretching vibrations appear in the 1610-1580 cm⁻¹ region, while the strong absorption around 750 cm⁻¹ is indicative of the C-Cl bond.

Experimental Protocol: ATR-IR Data Acquisition

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount (a few milligrams) of the solid **5-chloro-N-methyl-2-nitroaniline** powder onto the ATR crystal.
- Data Acquisition: Lower the ATR anvil to apply consistent pressure on the sample. Collect the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Cleaning: Clean the crystal and anvil thoroughly after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

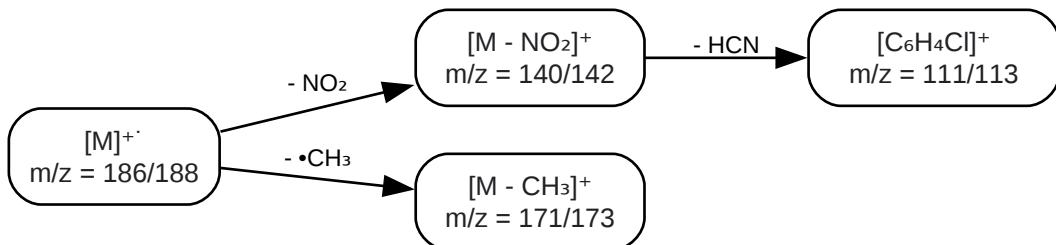
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under energetic conditions.

Predicted Mass Spectrometry Data

- Molecular Formula: $C_7H_7ClN_2O_2$
- Exact Mass: 186.0196
- Molecular Ion (M^+): m/z 186 (containing ^{35}Cl) and m/z 188 (containing ^{37}Cl) in an approximate 3:1 isotopic ratio.

Proposed Fragmentation Pathway

Diagram: Proposed EI Fragmentation Pathway



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Caption: Plausible fragmentation of **5-chloro-N-methyl-2-nitroaniline** in EI-MS.

Expertise & Experience in Interpretation:

Upon electron ionization (EI), the molecular ion ($[M]^{+}$) at m/z 186/188 would be observed. The most characteristic fragmentation in nitroaromatics is the loss of the nitro group ($NO_2\bullet$, 46 Da), leading to a prominent fragment ion at m/z 140/142. Another likely fragmentation is the loss of the methyl radical ($\bullet CH_3$, 15 Da) from the N-methyl group, resulting in an ion at m/z 171/173.

Subsequent fragmentation of the m/z 140/142 ion could involve the loss of HCN (27 Da) to give an ion corresponding to a chlorophenyl cation at m/z 111/113.

Experimental Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching and structural interpretation.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

Conclusion and Future Outlook

The comprehensive spectral analysis of **5-chloro-N-methyl-2-nitroaniline**, integrating experimental ¹H NMR with predicted ¹³C NMR, IR, and MS data, provides a robust and self-consistent analytical package for its unambiguous identification. The methodologies and interpretations presented herein serve as a guide for researchers, emphasizing the importance of a multi-technique approach to structural elucidation. This foundational characterization is indispensable for ensuring the quality of this intermediate in its downstream applications, from advanced materials to the synthesis of next-generation pharmaceuticals.

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